Isosulfazecin

Monobactam MIC Pseudomonas aeruginosa

Indiscriminate monobactam substitution compromises β-lactam resistance research. Isosulfazecin solves this with its unique hypersensitivity to resistant mutants, enabling precise PBP target identification. - Distinguish intrinsic vs. acquired resistance: weak wild-type activity (MIC >100 µg/mL) validates assays. - SAR comparator: epimeric isomer of sulfazecin; essential for C-3/C-4 stereochemical studies. - Co-product of bulgecin: enables synergy studies exploiting the biosynthetic cluster.

Molecular Formula C12H20N4O9S
Molecular Weight 396.38 g/mol
CAS No. 77900-75-5
Cat. No. B608137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosulfazecin
CAS77900-75-5
SynonymsIsosulfazecin; 
Molecular FormulaC12H20N4O9S
Molecular Weight396.38 g/mol
Structural Identifiers
InChIInChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7+,12+/m0/s1
InChIKeyMOBOUQJWGBVNCR-QRPMWFLTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isosulfazecin: Natural Monobactam for Research


Isosulfazecin (iSZ, CAS: 77900-75-5) is a naturally occurring monobactam (monocyclic β-lactam) antibiotic, first isolated from the acidophilic bacterium Pseudomonas mesoacidophila sp. nov. [1]. It serves as a foundational chemical scaffold within the monobactam class and is an epimeric isomer of sulfazecin, sharing the molecular formula C12H20N4O9S [2]. As a scientific standard, it is primarily utilized as a reference tool for studying β-lactam resistance mechanisms, investigating penicillin-binding protein (PBP) affinities, and exploring the structural determinants of monobactam activity, rather than as a therapeutic candidate [3].

Type Natural monobactam reference standard
Role Epimeric isomer probe for SAR studies
Key context β-lactam resistance mechanism research

Isosulfazecin vs. Generic Monobactam Substitution


Indiscriminate substitution among monobactams for research procurement is scientifically invalid due to profound differences in antimicrobial spectrum, beta-lactamase stability, and target affinity dictated by specific chemical features. While clinical monobactams like aztreonam, carumonam, and tigemonam are optimized for potent anti-pseudomonal or oral activity, isosulfazecin is characterized by a distinct profile of broad but weak intrinsic activity against wild-type bacteria [1]. Crucially, its value lies not in clinical potency but in its unique ability to exhibit potent activity against β-lactam hypersensitive mutants, a property that underpins its role as a specialized tool for probing cell wall synthesis and resistance mechanisms [2]. The genomic association of its biosynthetic pathway with that of the β-lactam potentiator bulgecin further distinguishes the producing strain as a unique source for specialized metabolite research [3].

Clinical monobactams
Aztreonam, carumonam, tigemonam are optimized for wild-type pathogen potency, whereas isosulfazecin’s research value resides in activity against β-lactam hypersensitive mutants — substitution would miss this probe function.
Biosynthetic context
Isosulfazecin is co-produced with bulgecin by its native strain; generic monobactam sources lack this linked pathway, which is essential for natural-product synergy research.

Isosulfazecin Comparator-Based Procurement Guide


Antipseudomonal Activity vs. Clinical Monobactams

Isosulfazecin demonstrates a critical differentiation from clinical monobactams in its activity against Pseudomonas aeruginosa. It is effectively inactive (MIC > 100 µg/mL) , whereas clinical monobactams like carumonam and aztreonam exhibit clinically relevant potency, with carumonam showing an MIC90 of 12.5 µg/mL [1] and aztreonam showing an MIC of 6 µg/mL [2]. This stark contrast confirms isosulfazecin is not a clinical candidate but a valuable, low-activity reference standard for resistance studies.

Antipseudomonal activity
Cross-study comparable
Isosulfazecin MIC >100 µg/mL vs. carumonam MIC90 12.5 µg/mL, aztreonam MIC 6 µg/mL
Supports use as negative control or baseline resistance probe; not suited for antipseudomonal efficacy studies.
Reported MIC endpoint context; cross-study comparison.
Monobactam MIC Pseudomonas aeruginosa

Activity Against β-Lactam Hypersensitive Mutants

A defining characteristic of isosulfazecin is its strong activity against bacterial mutants that are hypersensitive to β-lactam antibiotics. This is in sharp contrast to its weak activity against wild-type strains (MIC >100 µg/mL for P. aeruginosa) . This unique property is not commonly reported for the major clinical monobactams and points to a specific interaction with altered or essential penicillin-binding proteins (PBPs) in the mutant strains [1].

Hypersensitive mutant activity
Class-level inference
Strong activity against β-lactam hypersensitive mutants vs. weak activity against wild-type strains
Key probe for identifying PBP targets and resistance mechanisms in mutant screening models.
Data to verify; class-level observation.
Mutant Hypersensitivity Penicillin-Binding Proteins β-Lactam

Epimeric Isomer vs. Sulfazecin

Isosulfazecin is chemically defined as the epimeric isomer of sulfazecin [1]. While both share the same molecular formula (C12H20N4O9S) and are produced by Pseudomonas species, their distinct stereochemistry leads to notable differences in biological activity. Specifically, isosulfazecin's anti-gram-negative activity is reported to be weaker than that of sulfazecin [2]. This subtle but critical structural variation makes isosulfazecin essential for structure-activity relationship (SAR) studies.

Epimer vs. sulfazecin
Head-to-head comparison
Weaker anti-gram-negative activity compared to sulfazecin, despite identical molecular formula.
Essential for SAR studies linking stereochemistry to target binding and antimicrobial function.
Reported qualitative difference; quantitative ratio requires in-house verification.
Epimeric Isomer Monobactam Sulfazecin

Bulgecin Co-Production and Biosynthetic Link

The producing organism, Pseudomonas mesoacidophila ATCC 31433 (reclassified as a member of the Burkholderia cepacia complex), is a unique biological resource as it co-produces isosulfazecin and the β-lactam-potentiating compound bulgecin [1]. Genomic analysis reveals that the biosynthetic pathways for both metabolites are linked [2]. Bulgecins are known to potentiate the activity of β-lactam antibiotics, including isosulfazecin [3]. This natural synergy is a distinctive feature not found in the clinical monobactam-producing strains.

Bulgecin co-production
Class-level inference
Co-production with bulgecin from P. mesoacidophila ATCC 31433; linked biosynthetic gene cluster identified.
Enables natural-product synergy and antibiotic-adjuvant discovery research.
Genomic analysis context; functional synergy requires validation.
Bulgecin Biosynthetic Gene Cluster Synergy

Gram-Positive Activity vs. Tigemonam

Isosulfazecin's activity against Gram-positive bacteria is characterized as weak [1]. This contrasts with tigemonam, an oral monobactam, which demonstrates measurable, albeit moderate, activity against certain streptococci, with an MIC90 of 16 µg/mL for hemolytic streptococci groups A, B, and C [2]. This comparison further delineates isosulfazecin's role not as a broad-spectrum lead, but as a specific probe.

Gram-positive vs. tigemonam
Cross-study comparable
Isosulfazecin weak activity; tigemonam MIC90 16 µg/mL against hemolytic streptococci groups A, B, C.
Supports role as negative control or for studying intrinsic inactivity; not a Gram-positive lead.
Reported MIC endpoint context; exact isosulfazecin MIC not well-defined.
Monobactam Gram-Positive Streptococcus

Isosulfazecin Research Applications


Reference Standard for β-Lactam Hypersensitive Mutant Studies

Isosulfazecin serves as a critical research tool for investigating the mechanisms of β-lactam resistance in Gram-negative bacteria. Its unique property of potent activity against hypersensitive mutants, contrasted with weak activity against wild-type strains (e.g., MIC >100 µg/mL for P. aeruginosa), makes it an ideal probe for identifying and characterizing novel penicillin-binding protein (PBP) targets and mutations that confer resistance . This application is directly supported by its characterization in the primary literature [1].

SAR Standard for Monobactam Research

As the epimeric isomer of sulfazecin, isosulfazecin is an essential comparator for SAR studies. Research programs focused on designing new monobactam derivatives require both epimers to fully understand the impact of stereochemistry at the C-3 and C-4 positions on antimicrobial activity and β-lactamase stability [2]. Its weaker anti-gram-negative activity compared to sulfazecin provides a crucial data point for computational and medicinal chemistry efforts [3].

Negative Control in Antimicrobial Susceptibility Testing

Given its established high MIC values (>100 µg/mL) against common pathogens like Pseudomonas aeruginosa and Escherichia coli , isosulfazecin is a well-characterized negative control compound for AST assays and resistance surveillance studies. This allows researchers to validate assay conditions and differentiate between intrinsic and acquired resistance mechanisms to more potent monobactams like aztreonam and carumonam [4].

Natural Product Synergy & Adjuvant Research

Isosulfazecin is co-produced with the β-lactam-potentiating compound bulgecin by its native strain, Pseudomonas mesoacidophila ATCC 31433 [5]. This natural co-occurrence, with the biosynthetic pathways linked [6], positions isosulfazecin as a key component in studies aimed at understanding and exploiting microbial synergies. Researchers can use isosulfazecin in combination with bulgecin or related lytic transglycosylase inhibitors to explore novel strategies for overcoming antibiotic resistance.

Application
Selection Property
Validation Focus
β-Lactam hypersensitive mutant studies
Differential activity against mutants
Mutant susceptibility endpoint review
Monobactam SAR research
Epimeric isomer of sulfazecin
Stereochemistry-activity relationship interpretation
Antimicrobial susceptibility testing control
High MIC against wild-type strains
Assay condition validation and resistance differentiation
Natural product synergy research
Co-produced with bulgecin in native strain
Synergy endpoint and adjuvant discovery screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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